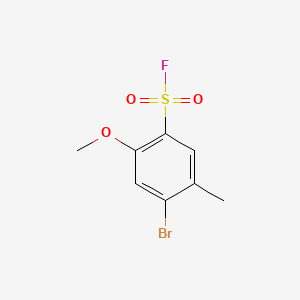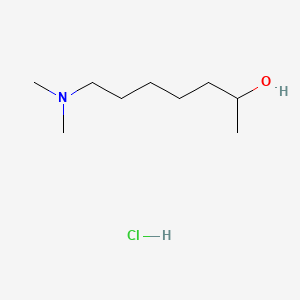
4-Cyano-2,6-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-2,6-difluorobenzenesulfonamide is an organic compound with the molecular formula C7H4F2N2O2S and a molecular weight of 218.18 g/mol . This compound belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring . The presence of cyano and fluorine substituents on the benzene ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
The synthesis of 4-Cyano-2,6-difluorobenzenesulfonamide typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with a cyanating agent under controlled conditions . One common method includes the use of 29% ammonium hydroxide as a reagent . The reaction is carried out in a suitable solvent, such as anhydrous methanol, and the product is purified through crystallization or other separation techniques .
Analyse Chemischer Reaktionen
4-Cyano-2,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Cyano-2,6-difluorobenzenesulfonamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Cyano-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it binds to the active site of carbonic anhydrase II, inhibiting its activity . This interaction is facilitated by the sulfonamide group, which forms strong hydrogen bonds with the enzyme’s active site residues .
Vergleich Mit ähnlichen Verbindungen
4-Cyano-2,6-difluorobenzenesulfonamide can be compared with other benzenesulfonamides, such as 2,6-difluorobenzenesulfonamide and 4-cyano-2-fluorobenzenesulfonamide . The presence of both cyano and fluorine groups in this compound makes it unique, as it combines the electronic effects of these substituents, leading to distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C7H4F2N2O2S |
|---|---|
Molekulargewicht |
218.18 g/mol |
IUPAC-Name |
4-cyano-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C7H4F2N2O2S/c8-5-1-4(3-10)2-6(9)7(5)14(11,12)13/h1-2H,(H2,11,12,13) |
InChI-Schlüssel |
YNPIJOVOGOLRNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)N)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


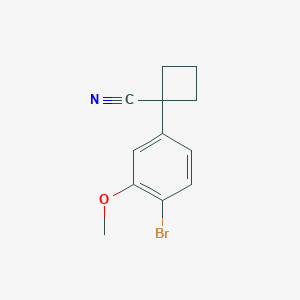
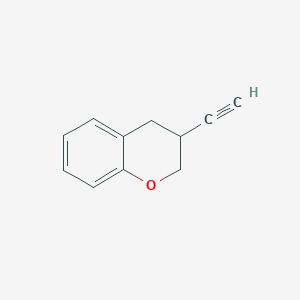
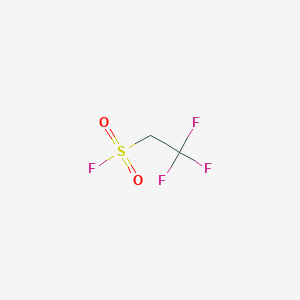
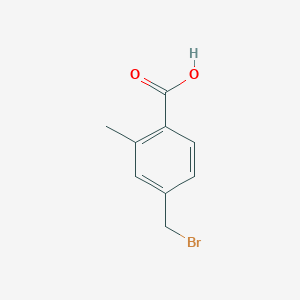
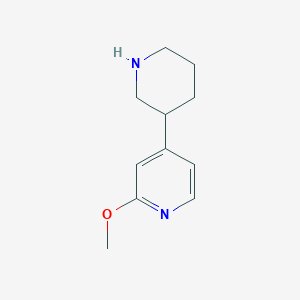
![2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13518686.png)
![(2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13518689.png)


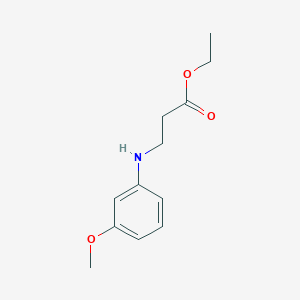
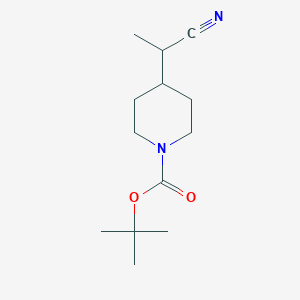
![N-{[4-(1-aminoethyl)phenyl]methyl}-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxamide hydrochloride](/img/structure/B13518716.png)
